2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide
CAS No.: 921828-30-0
Cat. No.: VC11978693
Molecular Formula: C23H17F3N4O3
Molecular Weight: 454.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921828-30-0 |
|---|---|
| Molecular Formula | C23H17F3N4O3 |
| Molecular Weight | 454.4 g/mol |
| IUPAC Name | 2-(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C23H17F3N4O3/c24-23(25,26)16-8-4-9-17(12-16)28-19(31)14-29-18-10-5-11-27-20(18)21(32)30(22(29)33)13-15-6-2-1-3-7-15/h1-12H,13-14H2,(H,28,31) |
| Standard InChI Key | MGFFLYSBABBRAR-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F |
| Canonical SMILES | C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Introduction
Synthesis
The synthesis of this compound would likely involve multi-step organic reactions similar to those used for other pyrido[2,3-d]pyrimidine derivatives. These steps might include:
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Formation of the Pyrido[3,2-d]pyrimidine Core: This involves condensation reactions to form the heterocyclic ring system.
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Introduction of the Benzyl Group: Typically achieved through alkylation reactions.
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Attachment of the Acetamide Moiety: Involves reacting the pyrido[3,2-d]pyrimidine derivative with an appropriate acetamide precursor.
Biological Activities and Potential Applications
Pyrido[2,3-d]pyrimidine derivatives are known for their potential biological activities, including enzyme inhibition and interactions with receptors. The presence of a trifluoromethyl group on the phenyl ring could enhance lipophilicity and alter the compound's interaction with biological targets.
| Biological Activity | Potential Applications |
|---|---|
| Enzyme Inhibition | Cancer Treatment |
| Receptor Interaction | Neurological Disorders |
| Antimicrobial Effects | Infectious Diseases |
Chemical Reactions and Reactivity
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Nucleophilic Substitution: The trifluoromethyl group can influence the compound's reactivity towards nucleophiles.
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Electrophilic Aromatic Substitution: The phenyl ring may undergo electrophilic substitution reactions, influenced by the trifluoromethyl group.
Research Findings and Future Directions
While specific research findings on this compound are not available, studies on similar pyrido[2,3-d]pyrimidine derivatives suggest potential applications in medicine and biotechnology. Future research should focus on elucidating its mechanism of action, biological interactions, and potential therapeutic uses.
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